First Reduction Potential of [Cp*Rh(mnbpy)Cl]+ Complex vs. Unsubstituted bpy and 4-Chloro-bpy Analogs
The [Cp*Rh(mnbpy)Cl]+ complex undergoes its first net-two-electron reduction at a potential approximately 440 mV more positive than that of the parent unsubstituted [Cp*Rh(bpy)Cl]+ complex [1]. The reduction potential hierarchy follows the expected electron-withdrawing capacity: [Cp*Rh(mnbpy)Cl]+ (most positive) > [Cp*Rh(mcbpy)Cl]+ > [Cp*Rh(bpy)Cl]+ (most negative). Electrochemical studies were conducted using cyclic voltammetry and spectroelectrochemistry with UV-visible detection to confirm the redox stoichiometry accessible to these platforms [1].
| Evidence Dimension | First reduction potential (Ep,c) of [Cp*Rh(L)Cl]+ complexes |
|---|---|
| Target Compound Data | [Cp*Rh(mnbpy)Cl]+ complex: first reduction at potentials more positive than unsubstituted analog; third chemically reversible reduction at -1.62 V vs. Fc+/Fc |
| Comparator Or Baseline | [Cp*Rh(bpy)Cl]+ complex: reduction at more negative potential than mnbpy analog |
| Quantified Difference | Reduction potential shifted approximately 440 mV positive vs. bpy analog; mnbpy uniquely enables a third, chemically reversible reduction not observed with bpy or mcbpy |
| Conditions | Cyclic voltammetry; ferrocenium/ferrocene (Fc+/Fc) reference; [Cp*Rh] half-sandwich complexes |
Why This Matters
The +440 mV positive shift in reduction potential enables access to a distinct electrochemical operating window, and the unique third reversible reduction event at -1.62 V provides additional redox capacity not available with unsubstituted bpy or chloro-substituted analogs, allowing researchers to target multi-electron catalytic cycles that require ligand-based redox participation.
- [1] Henke WC, Stiel JP, Day VW, Blakemore JD. Redox properties of [Cp*Rh] complexes supported by mono-substituted 2,2′-bipyridyl ligands. Dalton Trans. 2024;53:16956-16965. doi:10.1039/D4DT02069C View Source
